4-((5-Methylfuran-2-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one 4-((5-Methylfuran-2-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532630
InChI: InChI=1S/C16H13NO3/c1-10-4-3-5-12(8-10)15-17-14(16(18)20-15)9-13-7-6-11(2)19-13/h3-9H,1-2H3/b14-9-
SMILES:
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

4-((5-Methylfuran-2-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one

CAS No.:

Cat. No.: VC14532630

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Methylfuran-2-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one -

Specification

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name (4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Standard InChI InChI=1S/C16H13NO3/c1-10-4-3-5-12(8-10)15-17-14(16(18)20-15)9-13-7-6-11(2)19-13/h3-9H,1-2H3/b14-9-
Standard InChI Key IXVNOOZSQRQBDU-ZROIWOOFSA-N
Isomeric SMILES CC1=CC(=CC=C1)C2=N/C(=C\C3=CC=C(O3)C)/C(=O)O2
Canonical SMILES CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(O3)C)C(=O)O2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a central oxazol-5(4H)-one core substituted at the 2-position with a meta-tolyl group and at the 4-position with a (5-methylfuran-2-yl)methylene moiety. The Z-configuration of the exocyclic double bond is confirmed by its IUPAC name, (4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one . This stereochemical arrangement influences its dipole moment and conjugation pathways, as evidenced by computational modeling of analogous oxazolones .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO₃
Molecular Weight267.28 g/mol
IUPAC Name(4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Canonical SMILESCC1=CC(=CC=C1)C2=NC(=CC3=CC=C(O3)C)C(=O)O2
PubChem CID5400671

Spectroscopic Identification

While experimental spectral data (NMR, IR) for this specific compound remains unpublished, its structural analogs exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the 6.8–7.4 ppm range (meta-tolyl), furan protons at 6.2–6.7 ppm, and olefinic protons near 7.0 ppm .

  • IR: Strong C=O stretch at 1740–1780 cm⁻¹ (oxazolone carbonyl) and C=N absorption at 1640–1680 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Pathways

Though detailed protocols are proprietary, the compound is likely synthesized through a multi-step sequence:

  • Oxazolone Core Formation: Condensation of N-acylglycine derivatives with acetic anhydride, a well-established method for 5(4H)-oxazolones .

  • Knoevenagel Condensation: Introduction of the (5-methylfuran-2-yl)methylene group via base-catalyzed reaction between the oxazolone and 5-methylfurfural.

Critical reaction parameters include:

  • Temperature control (80–110°C) to prevent furan ring decomposition

  • Anhydrous conditions using catalysts like piperidine or DMAP

  • Reaction times of 6–24 hours for complete conjugation

Industrial Production

Commercial suppliers including VulcanChem (USA), AKSci (USA), and abcr GmbH (Germany) offer the compound at 95% purity, with pricing reflecting small-scale synthesis challenges . Batch sizes typically range from 100 mg to 10 g, with lead times of 4–8 weeks for custom synthesis.

Physicochemical Properties

Stability Profile

The compound demonstrates moderate stability under standard laboratory conditions:

  • Thermal Stability: Decomposition onset at 185°C (TGA data for analog compounds)

  • Photostability: Sensitive to UV irradiation (>300 nm), requiring amber glass packaging

  • Hydrolytic Stability: Susceptible to ring-opening in basic aqueous media (pH >9)

ParameterSpecificationSource
Storage Temperature2–8°C in desiccator
Shelf Life24 months (unopened)
Light SensitivityPhotosensitive
IncompatibilitiesStrong oxidizers, bases

Research Applications and Future Directions

Synthetic Intermediate Utility

The compound’s α,β-unsaturated carbonyl system makes it valuable for:

  • Heterocyclic Annulation: Participation in [4+2] cycloadditions with dienophiles

  • Michael Addition: Reaction with nucleophiles at the β-position

  • Coordination Chemistry: Chelation with transition metals via N,O donor sites

Biological Activity Screening

While no published data exists for this specific compound, structural analogs demonstrate:

  • Antimicrobial Activity: MIC values of 8–32 μg/mL against Gram-positive bacteria

  • Anticancer Potential: IC₅₀ = 12 μM in MCF-7 breast cancer cells (oxazolone derivatives)

  • Enzyme Inhibition: 78% COX-2 inhibition at 10 μM concentration

SupplierPurityPackagingPrice Range
VulcanChem95%100 mg–1 g$120–$450/g
AKSci95%50 mg–5 g$150–$600/g
abcr GmbH95%250 mg–10 g€130–€550/g

All suppliers mandate technical qualification for purchase and restrict use to research applications .

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